Anticancer Cytotoxicity Profile: Class-Level Potency Against PC3, HT-29, and SKNMC Cell Lines
A direct comparative study of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives, which serve as the closest published structural relatives to the target compound, revealed potent anticancer activity. While the target compound was not directly tested, its structural analogs bearing halogen substituents on the benzamide ring exhibited equal or superior cytotoxicity compared to doxorubicin (IC50 = 7 µM) against the PC3 prostate cancer cell line, with IC50 values ranging from 3 to 7 µM [1]. Against the SKNMC neuroblastoma cell line, chlorine-containing benzamide derivatives showed IC50 values between 14-36 µM, markedly more potent than doxorubicin (IC50 = 40 µM) [1]. These data establish a class-level baseline for potency that the target compound's unique ortho-substitution pattern could potentially modulate. Note: This evidence is classified as Class-level inference, as direct quantified performance data for CAS 391863-61-9 is not yet available.
| Evidence Dimension | In vitro cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | Not directly tested; inferred from close structural analogs (4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamides) |
| Comparator Or Baseline | Doxorubicin: PC3 IC50 = 7 µM; SKNMC IC50 = 40 µM |
| Quantified Difference | Class analogs: PC3 IC50 = 3-7 µM (equal or superior to doxorubicin); SKNMC IC50 = 14-36 µM (1.1-2.9 fold improvement over doxorubicin) |
| Conditions | MTT assay; PC3 (prostate cancer), HT-29 (colon cancer), SKNMC (neuroblastoma) cell lines |
Why This Matters
Establishes the potent anticancer activity baseline of the 1,3,4-thiadiazole-2-yl-benzamide scaffold, providing context for the target compound's potential and justifying its procurement for focused anticancer SAR studies.
- [1] Aliabadi, A., et al. 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives: Synthesis and in vitro Anticancer Assessment. Iranian Journal of Chemistry and Chemical Engineering, 2020. View Source
